

Nickel-Catalyzed Synthesis of β -Amino Acids from Aziridines: Application Notes and Protocols

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Compound of Interest

Compound Name: (S)-3-Amino-3-(thiophen-2-yl)propanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the nickel-catalyzed synthesis of β -amino acids from aziridines. This method offers a mild, efficient, and regioselective route to valuable β -amino acid building blocks, which are significant in peptidomimetics and drug development. The protocol utilizes a simple nickel catalyst, a readily available ligand, and carbon dioxide at atmospheric pressure, avoiding the need for hazardous reagents like carbon monoxide.

Data Presentation: Substrate Scope and Yields

The nickel-catalyzed reductive carboxylation of N-substituted aziridines demonstrates broad functional group tolerance. The following table summarizes the isolated yields for a variety of substituted aziridines, showcasing the versatility of this method.[\[1\]](#)[\[2\]](#)

Entry	Aziridine Substrate	β -Amino Acid Product	Isolated Yield (%)
1	N-Tosyl-2-phenylaziridine	3-(tosylamino)-3-phenylpropanoic acid	73
2	N-Tosyl-2-(4-methoxyphenyl)aziridine	3-(tosylamino)-3-(4-methoxyphenyl)propanoic acid	65
3	N-Tosyl-2-(4-chlorophenyl)aziridine	3-(tosylamino)-3-(4-chlorophenyl)propanoic acid	70
4	N-Tosyl-2-(4-(trifluoromethyl)phenyl)aziridine	3-(tosylamino)-3-(4-(trifluoromethyl)phenyl)propanoic acid	68
5	N-Tosyl-2-(naphthalen-2-yl)aziridine	3-(tosylamino)-3-(naphthalen-2-yl)propanoic acid	75
6	N-Tosyl-2-benzylaziridine	4-(tosylamino)-3-phenylbutanoic acid	80
7	N-Tosyl-2-isobutylaziridine	5-methyl-3-(tosylamino)hexanoic acid	72
8	N-Tosyl-2-cyclohexylaziridine	3-cyclohexyl-3-(tosylamino)propanoic acid	60
9	N-Tosyl-2-(tert-butyl)aziridine	4,4-dimethyl-3-(tosylamino)pentanoic acid	55
10	N-(4-methoxybenzenesulfonyl)-2-phenylaziridine	3-((4-methoxyphenyl)sulfonyl)-3-phenylpropanoic acid	78

11	N-((4-(trifluoromethyl)phenyl)sulfonyl)-2-phenylaziridine	3-phenyl-3-(((4-(trifluoromethyl)phenyl)sulfonyl)amino)propanoic acid	62
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Experimental Protocols

The following is a detailed methodology for the nickel-catalyzed reductive carboxylation of a model substrate, N-Tosyl-2-phenylaziridine.

Materials:

- N-Tosyl-2-phenylaziridine
- $\text{NiCl}_2 \cdot \text{glyme}$ (Nickel(II) chloride dimethoxyethane complex)
- 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
- Manganese powder (Mn, <50 mesh)
- Methanol (MeOH)
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), anhydrous
- Carbon Dioxide (CO_2), balloon
- Diethyl ether (Et_2O)
- Hydrochloric acid (HCl), 1 M aqueous solution
- Sodium sulfate (Na_2SO_4), anhydrous
- Standard laboratory glassware and magnetic stirrer
- Schlenk line or glovebox for inert atmosphere techniques

Procedure:

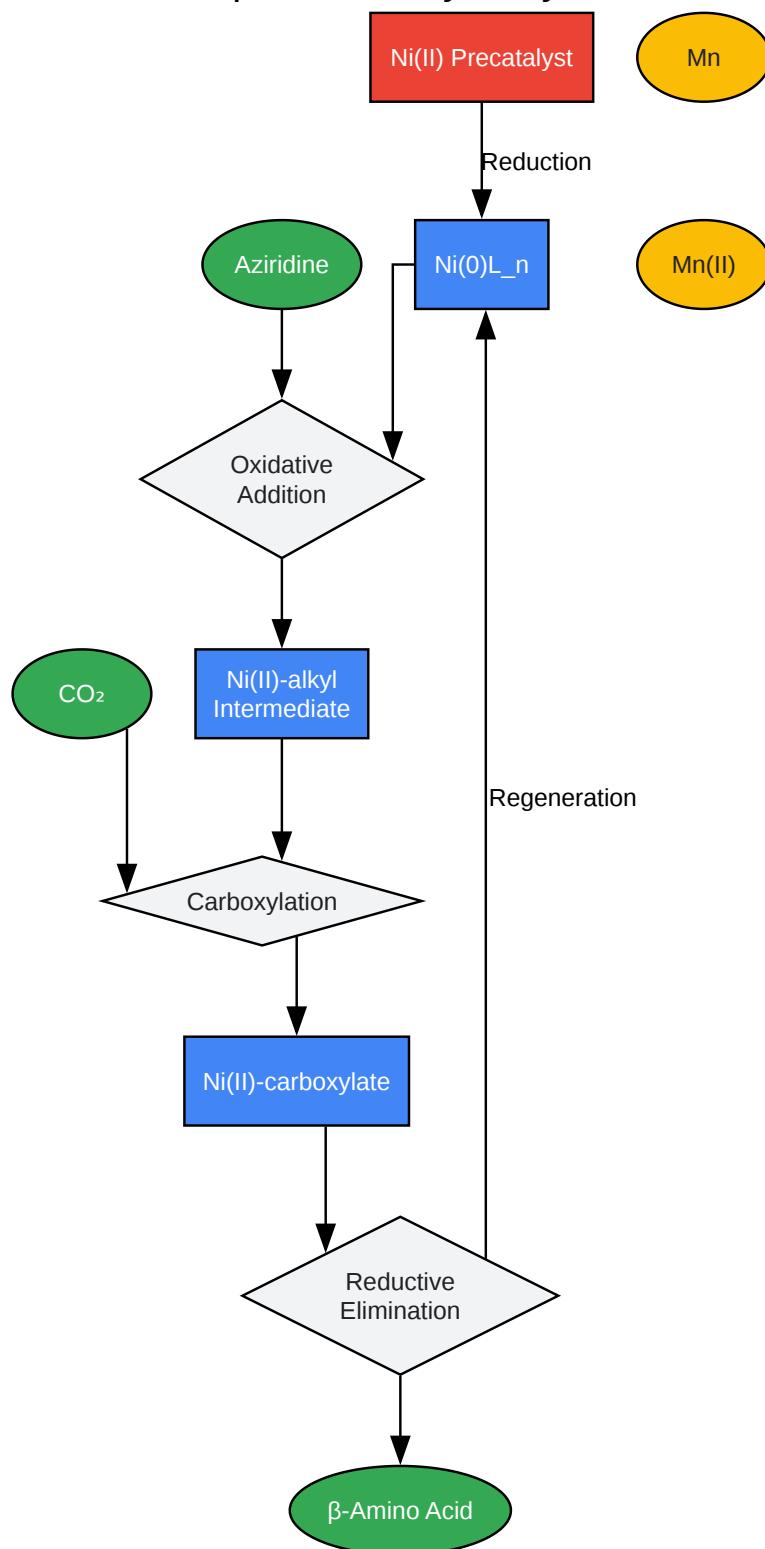
- Reaction Setup: In a glovebox or under a stream of argon, a flame-dried Schlenk tube equipped with a magnetic stir bar is charged with $\text{NiCl}_2\text{-glyme}$ (4.4 mg, 0.02 mmol, 10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (10.7 mg, 0.04 mmol, 20 mol%), and manganese powder (33 mg, 0.6 mmol, 3.0 equiv.).
- Addition of Reagents: To the Schlenk tube, add N-Tosyl-2-phenylaziridine (51.9 mg, 0.2 mmol, 1.0 equiv.).
- Solvent and Additive Addition: Add anhydrous DMPU (0.5 mL) followed by methanol (40.5 μL , 1.0 mmol, 5.0 equiv.) via syringe.
- CO_2 Atmosphere: The Schlenk tube is sealed, removed from the glovebox (if used), and the atmosphere is replaced with carbon dioxide by evacuating and backfilling with CO_2 from a balloon three times. The reaction mixture is then left under a CO_2 atmosphere (balloon).
- Reaction: The reaction mixture is stirred vigorously at room temperature for 48 hours.
- Workup: Upon completion, the reaction is quenched by the addition of 1 M aqueous HCl (5 mL). The aqueous layer is extracted with diethyl ether (3 x 10 mL).
- Purification: The combined organic layers are washed with brine (10 mL), dried over anhydrous Na_2SO_4 , filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired β -amino acid.

Visualizations

Proposed Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the nickel-catalyzed reductive carboxylation of aziridines. The cycle is thought to involve the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species, which then undergoes oxidative addition to the aziridine ring. Subsequent carboxylation and reductive elimination steps yield the β -amino acid product and regenerate the Ni(0) catalyst.[\[1\]](#)

Proposed Catalytic Cycle

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Caption: Proposed Catalytic Cycle.

Experimental Workflow

This diagram outlines the general workflow for the synthesis of β -amino acids from aziridines using nickel catalysis.



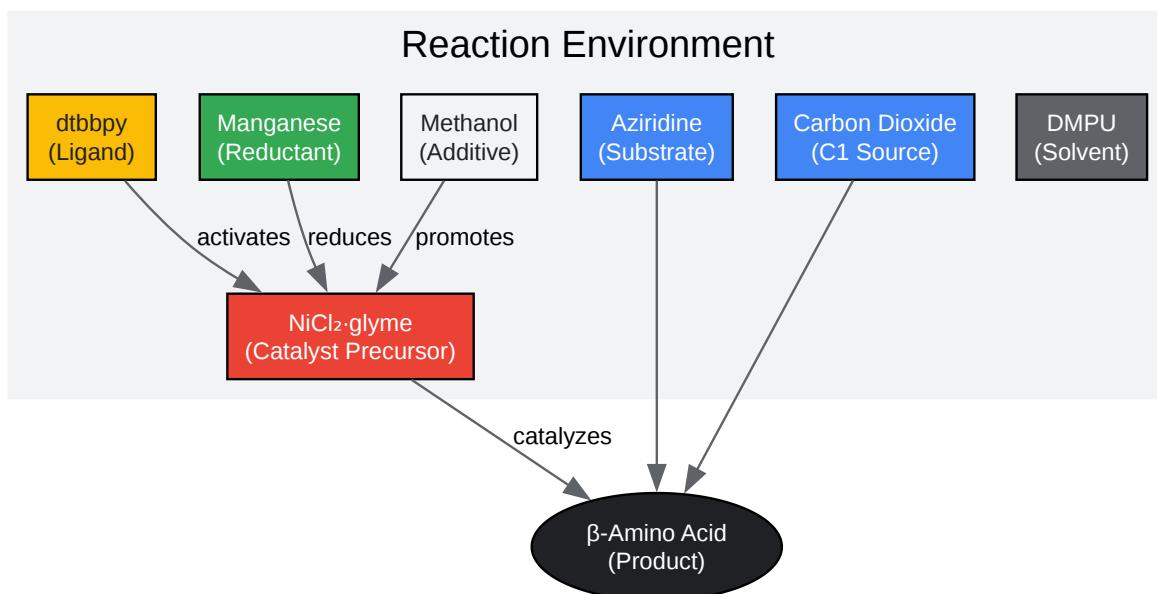
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Caption: General Experimental Workflow.

Logical Relationship of Key Components

This diagram illustrates the functional relationship between the key components in the nickel-catalyzed carboxylation of aziridines.

Logical Relationships of Key Components



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Caption: Logical Relationships of Key Components.

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References

- 1. Ni-Catalyzed Carboxylation of Aziridines en Route to β -Amino Acids [organic-chemistry.org]
- 2. recercat.cat [recercat.cat]
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